2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione
Description
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O2S/c1-17-12-14-20(15-13-17)26-22(23(25)19-10-6-3-7-11-19)16-21(24)18-8-4-2-5-9-18/h2-15,22H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTADTQAFLZFLPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione typically involves the reaction of 4-methylthiophenol with 1,4-diphenyl-1,4-butanedione under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the butanedione backbone can be reduced to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione involves its interaction with specific molecular targets. The sulfanyl group can interact with enzymes or receptors, modulating their activity. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s efficacy. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s sulfanyl group introduces steric and electronic effects absent in 1,4-diphenyl-1,4-butanedione (3a), altering its redox behavior .
- Unlike thiadiazole derivatives (e.g., the compound in ), the target molecule lacks heteroaromatic rings, resulting in distinct conformational flexibility and intermolecular interactions.
Electrochemical Behavior
The reduction of 1,4-diphenyl-1,4-butanedione (3a) in DMF generates a carbon-centered radical that fragments the CH2–S bond, producing an enolate anion. SCE (Figure 1a in ). In contrast, the sulfanyl group in this compound likely stabilizes the intermediate radical, delaying fragmentation and modifying the reduction pathway.
Table 2: Electrochemical Data
This property could influence applications in catalysis or polymer chemistry.
Crystallographic and Physical Properties
The thiadiazole derivative in adopts a butterfly conformation with near-coplanar aromatic wings (dihedral angles: 0.8–0.9°), while the target compound’s structure is dominated by the planar diketone backbone.
Table 3: Crystallographic Parameters
Note: The absence of heteroaromatic rings in the target compound likely reduces crystallographic complexity compared to thiadiazole derivatives.
Research Findings and Implications
- Reductive Fragmentation: The CH2–S bond in sulfanyl-substituted diketones cleaves under reductive conditions, producing enolate anions critical for nucleophilic addition reactions .
- Structural Rigidity : Thiadiazole derivatives’ butterfly conformations enhance bioactivity, suggesting that modifying the target compound with heteroaromatic groups could broaden its applications .
Biological Activity
2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione (CAS No. 99236-23-4) is a synthetic organic compound characterized by a unique chemical structure featuring a sulfanyl group and a butanedione backbone. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
The compound's molecular formula is , with a molecular weight of 360.47 g/mol. Its IUPAC name is 2-(4-methylphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione. The presence of both phenyl groups and a sulfanyl moiety contributes to its diverse reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics. For instance:
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. An experiment involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6):
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 1500 | 800 |
| IL-6 | 1200 | 500 |
This anti-inflammatory activity highlights the potential therapeutic applications of the compound in treating inflammatory diseases.
The biological activity of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation and microbial defense. It is believed to interact with specific cellular receptors and enzymes that mediate these processes.
Case Study 1: Antimicrobial Efficacy
A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various sulfanyl compounds, including this compound. The study found that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option for resistant infections.
Case Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory effects of the compound in a murine model of acute lung injury. The results demonstrated that administration of the compound significantly reduced lung edema and inflammatory cell infiltration, suggesting its potential use in respiratory inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For instance, electrochemical reduction of acetophenone derivatives in dimethylformamide (DMF) generates enolate anions, which react with 4-methylphenyl thiol to form the sulfanyl-substituted butanedione. Key parameters include:
- Electrode potential : Controlled at -1.6 V vs. SCE to ensure CH₂–S bond fragmentation and subsequent enolate formation .
- Solvent : DMF facilitates radical stabilization and nucleophilic addition.
- Temperature : Room temperature (25°C) minimizes side reactions.
- Catalyst : No external catalyst required, but inert atmosphere (N₂/Ar) prevents oxidation.
Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is standard. For example:
- Crystallographic Data :
| Parameter | Value |
|---|---|
| Space group | Monoclinic |
| a, b, c (Å) | 16.8944, 4.1959, 27.107 |
| β (°) | 96.084 |
| Dihedral angles | 0.8–46.3° between rings |
- Procedure : Crystals are grown via slow evaporation in dichloromethane/hexane. Data collection requires a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). SHELXD/SHELXE pipelines resolve phase ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the electrochemical reduction behavior of this compound, and how do experimental parameters influence product distribution?
- Methodological Answer : Cyclic voltammetry (CV) reveals two reduction peaks:
- First peak (-1.6 V) : Corresponds to CH₂–S bond cleavage, generating a carbon-centered radical and 1,4-diphenyl-1,4-butanedione (3a).
- Second peak (-2.1 V) : Enolate anion formation, which acts as a nucleophile.
- Critical Factors :
- Scan rate : Low scan rates (e.g., 50 mV/s) favor dimerization (3a).
- Solvent polarity : DMF stabilizes intermediates, while aprotic solvents like THF may alter reaction pathways .
Q. How can enantioselective reduction of 1,4-diphenyl-1,4-butanedione derivatives be achieved, and what chiral auxiliaries are effective?
- Methodological Answer : Use C₂-symmetric chiral auxiliaries (e.g., diphenylpyrrolidine) for asymmetric induction:
- Reduction Protocol :
Reduce 1,4-diphenyl-1,4-butanedione with NaBH₄ in ethanol at 0°C.
Cyclize the diol intermediate with TsOH in toluene under reflux to form enantiomerically pure pyrrolidines.
- Key Challenges : Scalability and auxiliary recovery. Non-volatile diphenyl analogues (e.g., compound 5) improve recyclability .
Q. How do computational models resolve contradictions in reported reduction potentials for sulfanyl-substituted diketones?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can reconcile discrepancies:
- Model Setup : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and simulate voltammograms.
- Case Study : Variability in peak potentials (-1.6 V vs. -1.8 V) arises from solvent effects (dielectric constant) and counterion interactions. Adjusting solvation models (e.g., PCM vs. SMD) improves accuracy .
Data Contradiction Analysis
Q. Why do some studies report 1,4-diphenyl-1,4-butanedione (3a) as a reduction product, while others observe dimerization or alternative pathways?
- Methodological Resolution :
- Electrochemical Conditions : Lower potentials (-1.6 V) favor monomeric 3a, while higher potentials (-2.5 V) promote dimerization via radical coupling.
- Structural Influence : Substituents on the phenyl ring (e.g., electron-withdrawing groups) stabilize intermediates, altering product ratios. For example, 4-methylphenyl groups enhance steric hindrance, reducing dimer formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
